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Compound of Interest

Compound Name: 2-Chloro-4-methylbenzonitrile

Cat. No.: B1583916 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chloro-4-methylbenzonitrile is a substituted aromatic nitrile that serves as a versatile and

high-value intermediate in the synthesis of complex organic molecules. Its specific substitution

pattern—a chloro group ortho to the nitrile and a methyl group para—offers a unique

combination of steric and electronic properties that can be strategically exploited in multi-step

syntheses. This technical guide provides a comprehensive overview of 2-Chloro-4-
methylbenzonitrile, including its chemical and physical properties, a detailed, field-proven

protocol for its synthesis via the Sandmeyer reaction, methodologies for its purification and

characterization, and an exploration of its applications in medicinal chemistry and agrochemical

development. The content herein is designed to equip researchers and drug development

professionals with the practical and theoretical knowledge required to effectively utilize this

important building block.

Chemical Identity and Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its

effective application in synthesis. This section outlines the key identifiers and physicochemical

characteristics of 2-Chloro-4-methylbenzonitrile.
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1.1. Nomenclature and Identifiers
Proper identification is critical for regulatory compliance, procurement, and accurate

documentation. The standardized names and registry numbers for 2-Chloro-4-
methylbenzonitrile are summarized below.

Identifier Value Source

IUPAC Name 2-Chloro-4-methylbenzonitrile N/A

CAS Number 21423-84-7 [1]

Molecular Formula C₈H₆ClN [2]

Molecular Weight 151.59 g/mol [2]

InChI Key
LKWQNMIDLFGETG-

UHFFFAOYSA-N
N/A

1.2. Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and reaction conditions.

2-Chloro-4-methylbenzonitrile is a solid at room temperature.

Property Value Source

Appearance Crystalline powder / Solid N/A

Melting Point 51-55 °C N/A

Boiling Point 269.7 ± 20.0 °C (Predicted) N/A

Density 1.19 ± 0.1 g/cm³ (Predicted) N/A

Storage Temperature
Room Temperature, sealed in

dry conditions
N/A

Synthesis and Mechanism
The synthesis of specifically substituted benzonitriles often requires a robust and reliable

method that is tolerant of various functional groups. The Sandmeyer reaction, which converts
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an aryl amine into a nitrile via a diazonium salt intermediate, is a classic and highly effective

strategy for this transformation.[3][4]

2.1. Retrosynthetic Analysis and Strategic Considerations
The most logical and widely adopted approach for the synthesis of 2-Chloro-4-
methylbenzonitrile is the Sandmeyer cyanation of 2-chloro-4-methylaniline. This precursor is

commercially available and provides a direct pathway to the target molecule.[5]

Causality of Choice: The Sandmeyer reaction is chosen for several key reasons:

High Reliability: It is a well-established reaction with a predictable outcome for a wide range

of substituted anilines.[6]

Positional Specificity: The transformation occurs specifically at the position of the former

amino group, preserving the substitution pattern of the starting material.

Accessibility of Precursor: The starting material, 2-chloro-4-methylaniline, can be readily

sourced or synthesized from 2-chloro-4-nitrotoluene.[7][8]

2.2. Recommended Synthetic Protocol: The Sandmeyer Reaction
This protocol details the two-stage process: diazotization of the starting aniline followed by

cyanation using a copper(I) cyanide catalyst.

Materials and Reagents:

2-Chloro-4-methylaniline (1.0 eq)

Hydrochloric acid (HCl), concentrated (3.0 eq)

Sodium nitrite (NaNO₂), (1.1 eq)

Copper(I) cyanide (CuCN), (1.2 eq)

Sodium cyanide (NaCN), (1.2 eq)

Deionized water
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Toluene or Dichloromethane (for extraction)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ice

Step-by-Step Methodology:

Part A: Diazotization

Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a

thermometer, add 2-chloro-4-methylaniline (1.0 eq) and deionized water (approx. 4 mL per

gram of aniline).

Acidification: Slowly add concentrated hydrochloric acid (3.0 eq) while stirring. The mixture

may form a thick slurry of the amine hydrochloride salt.

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath. It is critical to maintain this

temperature range to ensure the stability of the diazonium salt.

Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

Add this solution dropwise to the cold aniline slurry over 30-45 minutes, ensuring the

temperature does not rise above 5 °C.

Validation: After the addition is complete, stir for an additional 15 minutes. Check for the

presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates

excess). If the test is negative, add a small amount of NaNO₂ solution until a positive test is

achieved. The resulting clear solution contains the aryl diazonium salt and should be used

immediately.

Part B: Cyanation

Catalyst Preparation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2

eq) and sodium cyanide (1.2 eq) in deionized water. Caution: Cyanides are highly toxic.

Handle with extreme care in a well-ventilated fume hood.
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Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the copper

cyanide solution. Vigorous evolution of nitrogen gas (N₂) will occur. Control the rate of

addition to manage the effervescence.

Completion: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to

completion.

Isolation: Cool the mixture to room temperature. The product will likely separate as an oily or

solid layer.

2.3. Synthesis Workflow
The logical flow from starting material to the crude product is illustrated below. This workflow

highlights the critical stages of the synthesis, emphasizing temperature control and the

sequential nature of the reaction.

Stage 1: Diazotization

Stage 2: Cyanation

2-Chloro-4-methylaniline Aryl Diazonium Salt
(in situ)

  1. HCl, H₂O
  2. NaNO₂

  (0-5 °C) Crude 2-Chloro-4-
methylbenzonitrile

  CuCN, NaCN
  (RT to 60 °C)

Click to download full resolution via product page

Caption: Workflow for the Sandmeyer synthesis of 2-Chloro-4-methylbenzonitrile.

Purification and Characterization
Obtaining a high-purity final product is essential for its use in sensitive applications like drug

discovery. This section provides a standard protocol for purification and outlines the expected

analytical signatures.

3.1. Post-Reaction Work-up and Purification Protocol
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Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product into an

organic solvent like toluene or dichloromethane (3 x 50 mL).

Washing: Combine the organic layers and wash sequentially with 1 M NaOH solution (to

remove any HCN), water, and brine.

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

remove the solvent under reduced pressure using a rotary evaporator.

Chromatography: The resulting crude solid or oil should be purified by column

chromatography on silica gel. A gradient elution system, typically starting with hexane and

gradually increasing the polarity with ethyl acetate (e.g., 98:2 Hexane:EtOAc), is effective.

Validation: Monitor the column fractions by Thin Layer Chromatography (TLC) to identify and

combine the fractions containing the pure product.

Final Product: Remove the solvent from the combined pure fractions to yield 2-Chloro-4-
methylbenzonitrile as a crystalline solid.

3.2. Analytical Workflow for Structure and Purity Verification
A multi-step analytical approach is necessary to confirm the identity and purity of the

synthesized compound.
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Caption: Analytical workflow for purification and characterization.
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3.3. Spectroscopic Signature Analysis
Spectroscopic analysis provides definitive structural confirmation.[9] While experimental

spectra should always be acquired, the following table outlines the expected signals for 2-
Chloro-4-methylbenzonitrile based on its structure.

Technique Expected Signature

¹H NMR

- A singlet for the methyl (CH₃) protons,

expected around δ 2.4 ppm.- Three aromatic

protons in the δ 7.2-7.6 ppm region, exhibiting

doublet and doublet of doublets splitting

patterns consistent with a 1,2,4-trisubstituted

ring.

¹³C NMR

- Approximately 8 distinct carbon signals.- A

signal for the methyl carbon (~20 ppm).- A

signal for the nitrile carbon (-C≡N) around 117-

119 ppm.- Six aromatic carbon signals,

including the carbon bearing the nitrile (low

intensity, ~110 ppm) and the carbon bearing the

chloro group (~135-140 ppm).[10]

IR Spectroscopy

- A sharp, strong absorption band characteristic

of the nitrile (-C≡N) stretch, typically around

2220-2240 cm⁻¹.- C-H stretching bands for

aromatic and methyl groups (~2900-3100

cm⁻¹).- C=C stretching bands for the aromatic

ring (~1450-1600 cm⁻¹).

Mass Spec.

- A molecular ion peak (M⁺) at m/z ≈ 151.- A

characteristic M+2 peak at m/z ≈ 153 with

roughly one-third the intensity of the M⁺ peak,

confirming the presence of one chlorine atom.

Applications in Research and Development
Benzonitrile derivatives are foundational components in modern synthetic chemistry.[11] Their

unique electronic properties and metabolic stability make them valuable pharmacophores and
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versatile intermediates.[12][13]

4.1. Role as a Key Building Block in Medicinal Chemistry
The nitrile group is a common feature in many FDA-approved drugs.[14] It can act as a

bioisostere for other functional groups and participate in key binding interactions with protein

targets.[14] 2-Chloro-4-methylbenzonitrile provides a scaffold that can be further elaborated.

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid, reduced to

an amine, or converted to a tetrazole ring, providing access to a wide range of other

functionalities.[11]

Aromatic Substitution: The chlorine atom can be displaced via nucleophilic aromatic

substitution (SₙAr) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)

to build more complex molecular architectures.

4.2. Utility in Agrochemical Synthesis
Similar to pharmaceuticals, the development of novel herbicides, pesticides, and fungicides

relies on versatile chemical intermediates.[15] The specific substitution pattern of 2-Chloro-4-
methylbenzonitrile can be instrumental in creating active ingredients with tailored properties

for crop protection.

Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any

chemical intermediate. 2-Chloro-4-methylbenzonitrile is classified as a hazardous substance.

5.1. Hazard Identification and GHS Classification
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Hazard Class GHS Code Statement

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation

Acute Toxicity (Oral) H302 Harmful if swallowed

Acute Toxicity (Dermal) H312 Harmful in contact with skin

Acute Toxicity (Inhalation) H332 Harmful if inhaled

STOT - SE H335 May cause respiratory irritation

5.2. Personal Protective Equipment (PPE) and Engineering Controls
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure no skin is exposed.

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an

appropriate particulate filter.

5.3. First Aid and Emergency Procedures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate

medical attention.

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated

clothing. Seek medical attention if irritation persists.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper

and lower eyelids. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.
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5.4. Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local

environmental regulations.

Conclusion
2-Chloro-4-methylbenzonitrile is a valuable and versatile chemical intermediate with

significant potential in the fields of drug discovery, agrochemical synthesis, and materials

science. Its synthesis via the Sandmeyer reaction is a robust and scalable method. Through

careful execution of the protocols outlined in this guide for synthesis, purification, and

characterization, researchers can reliably produce high-purity material. A thorough

understanding of its reactivity and adherence to strict safety protocols will enable scientists and

developers to fully leverage the synthetic utility of this important molecular building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 21423-84-7|2-Chloro-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

2. 2-Chloro-4-methylbenzonitrile – Biotuva Life Sciences [biotuva.com]

3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

4. lscollege.ac.in [lscollege.ac.in]

5. 2-クロロ-4-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

6. Sandmeyer Reaction [organic-chemistry.org]

7. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

8. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents
[patents.google.com]

9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1583916?utm_src=pdf-body
https://www.benchchem.com/product/b1583916?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/21423-84-7.html
https://www.biotuva.com/product/2-chloro-4-methylbenzonitrile/
https://en.wikipedia.org/wiki/Sandmeyer_reaction
http://www.lscollege.ac.in/sites/default/files/e-content/Sandmeyer_reaction.pdf
https://www.sigmaaldrich.com/JP/ja/product/aldrich/125075
https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
https://www.chemicalbook.com/synthesis/3-chloro-4-methylaniline.htm
https://patents.google.com/patent/CN104370747A/en
https://patents.google.com/patent/CN104370747A/en
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax
adaptation 1 [ncstate.pressbooks.pub]

11. nbinno.com [nbinno.com]

12. benchchem.com [benchchem.com]

13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore -
PMC [pmc.ncbi.nlm.nih.gov]

14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies -
PMC [pmc.ncbi.nlm.nih.gov]

15. 2-Chlorobenzonitrile Liquid Manufacturer in Mumbai,Supplier,Exporter
[vcarechemicals.com]

To cite this document: BenchChem. [A Technical Guide to 2-Chloro-4-methylbenzonitrile:
Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1583916#iupac-name-and-synonyms-for-2-
chloro-4-methylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://ncstate.pressbooks.pub/organicchem/chapter/uses-of-13c-nmr-spectroscopy/
https://ncstate.pressbooks.pub/organicchem/chapter/uses-of-13c-nmr-spectroscopy/
https://www.nbinno.com/article/other-organic-chemicals/benzonitrile-derivatives-organic-synthesis-materials-tq
https://www.benchchem.com/pdf/Unraveling_the_Reactivity_of_Benzonitrile_Derivatives_A_Comparative_Analysis_for_Drug_Discovery_and_Organic_Synthesis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8528211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8528211/
https://www.vcarechemicals.com/2-chlorobenzonitrile-liquid-6423866.html
https://www.vcarechemicals.com/2-chlorobenzonitrile-liquid-6423866.html
https://www.benchchem.com/product/b1583916#iupac-name-and-synonyms-for-2-chloro-4-methylbenzonitrile
https://www.benchchem.com/product/b1583916#iupac-name-and-synonyms-for-2-chloro-4-methylbenzonitrile
https://www.benchchem.com/product/b1583916#iupac-name-and-synonyms-for-2-chloro-4-methylbenzonitrile
https://www.benchchem.com/product/b1583916#iupac-name-and-synonyms-for-2-chloro-4-methylbenzonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

